molecular formula C16H15Cl2NO B250289 2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide

2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B250289
M. Wt: 308.2 g/mol
InChI Key: CYIZBWRBDPLBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become a widely used drug in both human and veterinary medicine.

Mechanism of Action

Diclofenac works by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX-1 and COX-2, 2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the expression of cell adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to its use. Diclofenac has been shown to have some off-target effects, such as the inhibition of mitochondrial respiration. In addition, it has been shown to have some toxic effects on certain cell types.

Future Directions

There are a number of future directions for research on 2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of novel this compound derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the role of this compound in modulating the immune response. Finally, there is interest in the use of this compound as a potential treatment for cancer, as it has been shown to have anti-tumor effects in some studies.

Synthesis Methods

The synthesis of 2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,6-dichloroaniline with 2,5-dimethylaniline to form this compound. The reaction is catalyzed by acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the sensation of pain. By inhibiting COX enzymes, 2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide reduces inflammation and pain.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C16H15Cl2NO/c1-10-6-7-11(2)15(8-10)19-16(20)9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

CYIZBWRBDPLBEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.